molecular formula C9H15Cl2NO2 B6184920 methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride CAS No. 2624141-85-9

methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride

Cat. No. B6184920
CAS RN: 2624141-85-9
M. Wt: 240.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride (MCAH) is an organic compound that is used in scientific research and laboratory experiments. It is a derivative of the naturally occurring compound, spiro[2.5]octane, and is used as a building block in the synthesis of various other compounds. MCAH is an important tool in the synthesis of biologically active compounds, and its uses are expanding in the fields of medicine, biochemistry, and pharmacology.

Mechanism of Action

Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride is an organic compound that can be used to form covalent bonds between molecules. It acts as a catalyst in the formation of new molecules and is used in the synthesis of various biologically active compounds.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, which is involved in the production of inflammatory mediators. It has also been found to have anti-inflammatory effects, and to modulate the activity of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride is a useful tool in laboratory experiments and scientific research. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. However, it is important to note that this compound is a highly reactive compound, and should be handled with care.

Future Directions

The potential applications of methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride are expanding, and there are many possible future directions. These include the development of new materials for medical and industrial applications, the use of this compound as a building block in the synthesis of drugs, and further research into the biochemical and physiological effects of this compound. Additionally, further research could be conducted into the mechanism of action of this compound and its potential applications in the development of new drugs and materials.

Synthesis Methods

Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride is synthesized by the reaction of 1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid with hydrochloric acid. The reaction is carried out in an organic solvent such as dichloromethane. The product is then isolated and purified by recrystallization.

Scientific Research Applications

Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride is widely used in scientific research and laboratory experiments. It is used as a building block for the synthesis of various biologically active compounds. It has been used in the synthesis of drugs, such as anti-inflammatory agents, and in the development of new materials for medical and industrial applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride involves the reaction of 1-chloro-6-azaspiro[2.5]octane with methyl chloroformate in the presence of a base to form the carboxylic acid intermediate, which is then converted to the final product by reaction with hydrochloric acid.", "Starting Materials": [ "1-chloro-6-azaspiro[2.5]octane", "methyl chloroformate", "base", "hydrochloric acid" ], "Reaction": [ "1. 1-chloro-6-azaspiro[2.5]octane is reacted with methyl chloroformate in the presence of a base, such as triethylamine, to form the carboxylic acid intermediate, methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate.", "2. The carboxylic acid intermediate is then treated with hydrochloric acid to form the final product, methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride.", "3. The product is isolated and purified by standard techniques, such as filtration and recrystallization." ] }

CAS RN

2624141-85-9

Molecular Formula

C9H15Cl2NO2

Molecular Weight

240.1

Purity

95

Origin of Product

United States

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